3-Hydrazinyl-6-methoxypyridazine

Description

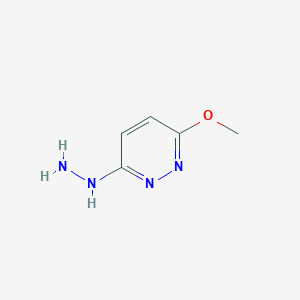

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxypyridazin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-3-2-4(7-6)8-9-5/h2-3H,6H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUHRAAAPRMRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586093 | |

| Record name | 3-Hydrazinyl-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99419-04-2 | |

| Record name | 3-Hydrazinyl-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydrazinyl-6-methoxypyridazine chemical properties

An In-depth Technical Guide to 3-Hydrazinyl-6-methoxypyridazine for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. We will delve into its core chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights to facilitate its effective use in a laboratory setting.

Introduction: The Pyridazine Core in Modern Chemistry

Pyridazine and its derivatives are a class of heterocyclic aromatic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. This arrangement renders the ring electron-deficient, influencing its reactivity and physicochemical properties.[1] The incorporation of functional groups like the hydrazinyl (-NHNH₂) and methoxy (-OCH₃) moieties at the 3 and 6 positions, respectively, creates a versatile scaffold. The hydrazinyl group, in particular, is a potent nucleophile and a precursor to a wide array of other functional groups and heterocyclic systems, making this compound a valuable building block in the synthesis of complex molecules with potential biological activity.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 99419-04-2 | [2] |

| Molecular Formula | C₅H₈N₄O | [2] |

| Molecular Weight | 140.14 g/mol | [2] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis Pathway and Protocol

The most common and efficient method for the synthesis of 3-hydrazinylpyridazines is the nucleophilic substitution of a halogen at the 3-position with hydrazine. The precursor, 3-chloro-6-methoxypyridazine, is readily available and serves as the starting material for this transformation.

Diagram: Synthesis Workflow

Sources

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 3-Hydrazinyl-6-methoxypyridazine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. As a pivotal chemical intermediate, understanding its properties, synthesis, and handling is crucial for its effective application in synthetic and medicinal chemistry. This document provides an in-depth analysis of its chemical identity, synthetic pathways, reactivity, potential applications, and essential safety protocols, grounded in authoritative sources.

This compound is a heterocyclic organic compound featuring a pyridazine core substituted with both a hydrazinyl (-NHNH₂) and a methoxy (-OCH₃) group. The strategic placement of these functional groups makes it a valuable synthon for constructing more complex molecular architectures.

1.1 Key Identifiers

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is essential for unambiguous identification in databases and procurement.

| Identifier | Value | Source |

| CAS Number | 99419-04-2 | [1] |

| Molecular Formula | C₅H₈N₄O | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| IUPAC Name | (6-methoxypyridazin-3-yl)hydrazine | N/A |

1.2 Physicochemical Data

Quantitative physical and chemical data for this specific compound are not extensively published. However, based on data from suppliers and analogous structures, the following information can be inferred.

| Property | Value | Source |

| Purity | ≥98% | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

| Topological Polar Surface Area (TPSA) | 63.83 Ų (calculated for a similar structure) | [2] |

| XLogP3 | -0.4 (calculated for a similar structure) | [3] |

1.3 Chemical Structure

The structure of this compound is characterized by the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms.

Caption: 2D Structure of this compound.

Synthesis and Reactivity

The synthesis of this compound typically involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with hydrazine.

2.1 General Synthetic Protocol

A common and effective method is the reaction of a 3-chloro-6-methoxypyridazine precursor with hydrazine hydrate. The chlorine atom at the 3-position is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridazine ring nitrogens, facilitating its displacement by the hydrazine nucleophile.

Experimental Protocol: Nucleophilic Substitution

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-6-methoxypyridazine in a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: Add an excess of hydrazine hydrate to the solution. The reaction is typically heated to reflux to ensure completion. A similar procedure involves heating a slurry of the chloro-pyridazine in anhydrous hydrazine.[4]

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be isolated by filtration.[4]

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified this compound.

Caption: General synthesis workflow for this compound.

2.2 Reactivity Profile

The chemical reactivity of this molecule is dominated by the hydrazinyl group. This functional group is a potent nucleophile and a versatile precursor for forming various heterocyclic systems and derivatives.

-

Formation of Hydrazones: The primary amine of the hydrazinyl group readily condenses with aldehydes and ketones to form stable hydrazones.[5] This reaction is fundamental in medicinal chemistry for linking the pyridazine scaffold to other pharmacophores.

-

Cyclization Reactions: Hydrazinylpyridazines are key precursors for synthesizing fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole rings.

-

Reduction: The hydrazinyl group can be reduced to an amino group. For instance, hydrogenation using a catalyst like Raney nickel converts the hydrazino compound into the corresponding 3-amino derivative.[6]

Applications in Research and Drug Development

The pyridazine ring is a privileged scaffold in medicinal chemistry.[7] Its unique properties, including a high dipole moment, robust hydrogen-bonding capacity, and improved polarity, make it an attractive substitute for phenyl rings in drug design.[7]

3.1 Role as a Pharmaceutical Intermediate

This compound and its close analogs are crucial building blocks for the synthesis of active pharmaceutical ingredients (APIs). The related compound, 3-amino-6-methoxypyridazine, is a key intermediate in the preparation of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist.[8] The hydrazinyl moiety serves as a synthetic handle to introduce further complexity and functionality, enabling the exploration of vast chemical space.

3.2 Scaffold for Bioactive Molecules

The combination of the pyridazine core and the reactive hydrazinyl group allows for the creation of diverse libraries of compounds for biological screening. Hydrazide and hydrazone derivatives are known to possess a wide spectrum of biological activities, including:

-

Antihypertensive: Certain 3-hydrazinopyridazine derivatives have shown potent antihypertensive activity.[9]

-

Anticancer: Hydrazone derivatives are widely investigated for their antitumor properties against various cancer cell lines.[5]

-

Antimicrobial and Anti-inflammatory: The hydrazide-hydrazone scaffold is a common feature in molecules with antimicrobial, antifungal, and anti-inflammatory properties.[10]

Caption: Role as a versatile scaffold for generating diverse bioactive derivatives.

Safety, Handling, and Storage

4.1 Hazard Identification (Based on Analogs)

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, Toxic in contact with skin, Fatal if inhaled. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. |

| Sensitization | May cause an allergic skin reaction. |

| Carcinogenicity | Suspected of causing cancer.[11] |

| Flammability | Flammable liquid and vapor; vapor/air mixtures may be explosive. |

| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. |

4.2 Recommended Handling Protocols

Given the potential hazards, strict adherence to safety procedures is mandatory.

-

Engineering Controls: All work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors or dust.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

-

Skin Protection: Wear flame-retardant antistatic protective clothing and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands and face thoroughly after handling. Immediately change any contaminated clothing. Do not eat, drink, or smoke in the work area.

4.3 Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][13] Keep away from heat, sparks, open flames, and other ignition sources.[13] Recommended storage is sealed and refrigerated at 2-8°C.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] Avoid release to the environment.

Conclusion

This compound, identified by CAS number 99419-04-2, is a highly valuable and versatile intermediate in modern organic synthesis and drug discovery. Its pyridazine core offers favorable physicochemical properties for molecular recognition, while the reactive hydrazinyl group provides a gateway for extensive functionalization. Researchers utilizing this compound can leverage its reactivity to build novel molecular entities with significant potential for biological activity. However, its utility is matched by its potential hazards, necessitating strict adherence to safety and handling protocols to ensure its responsible and effective application in the laboratory.

References

-

PrepChem. (n.d.). Synthesis of 3-amino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydrazinyl-6-methylpyridazine. Retrieved from [Link]

-

Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59–63. Retrieved from [Link]

- Google Patents. (2015). CN104478810A - Synthetic method for 3,6-dihydroxypyridazine.

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 57(21), 8762–8785. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]

-

MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

-

PubChem. (n.d.). (3,5-Dichloro-6-methoxy-2-pyridinyl)hydrazine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydrazinyl-6-methoxypyridine. Retrieved from [Link]

-

Walsh Medical Media. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Retrieved from [Link]

-

ThaiScience. (2021). Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. thaiscience.info [thaiscience.info]

- 6. prepchem.com [prepchem.com]

- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]

- 9. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 3-Hydrazinyl-6-methylpyridazine | C5H8N4 | CID 12379804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-Hydrazinyl-6-methoxypyridazine

Abstract: This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 3-Hydrazinyl-6-methoxypyridazine, a valuable heterocyclic building block in medicinal chemistry. The synthesis is presented as a four-step sequence commencing from readily available starting materials: maleic anhydride and hydrazine hydrate. Each synthetic step is detailed with mechanistic insights, step-by-step experimental protocols, and critical process parameters. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both a strategic blueprint and practical guidance for the successful synthesis of this important synthon.

Introduction: The Strategic Importance of Pyridazine Scaffolds in Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These compounds have been investigated for their potential as anti-inflammatory, antihypertensive, and anticancer agents.[1] Specifically, this compound (CAS No. 99419-04-2) serves as a crucial intermediate for the synthesis of more complex molecules. The hydrazine moiety is a versatile functional handle, enabling the construction of various heterocyclic systems like pyrazoles and triazoles through cyclization reactions, while the methoxy group modulates the electronic properties and metabolic stability of the core structure. Understanding the efficient synthesis of this compound is therefore of significant interest to the drug development community.

Retrosynthetic Analysis and Strategic Overview

A logical and efficient synthesis of this compound begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors. The primary disconnection points lead to a linear four-step synthesis.

The key transformations are:

-

Hydrazinolysis: The target molecule can be formed via a nucleophilic aromatic substitution (SNAr) reaction, where the hydrazinyl group displaces a chlorine atom on the pyridazine ring.

-

Monomethoxylation: The precursor, 3-chloro-6-methoxypyridazine, is accessible from 3,6-dichloropyridazine through a selective SNAr reaction with a methoxide source.

-

Chlorination: 3,6-Dichloropyridazine is a common intermediate synthesized by the exhaustive chlorination of maleic hydrazide (its tautomeric form, pyridazine-3,6-diol).

-

Ring Formation: Maleic hydrazide itself is readily prepared by the condensation reaction between maleic anhydride and hydrazine hydrate.

Caption: Retrosynthetic pathway for this compound.

This multi-step approach is designed to be scalable and utilizes cost-effective reagents, making it suitable for both laboratory-scale research and larger-scale production.

Detailed Synthetic Pathway and Experimental Protocols

The forward synthesis involves a sequence of four distinct chemical transformations. This section provides the underlying chemical principles and detailed, field-tested protocols for each step.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of Maleic Hydrazide (Pyridazine-3,6-diol)

Causality and Mechanism: This initial step involves the formation of the pyridazine ring through a condensation reaction. Maleic anhydride reacts with hydrazine hydrate to form a hydrazide intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the stable maleic hydrazide product.

Experimental Protocol:

-

To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 200 mL of water and 100 g (2.0 mol) of 80% hydrazine hydrate.

-

Cool the mixture in an ice bath to below 20°C.

-

Slowly add 150 mL of 30% hydrochloric acid dropwise while maintaining the temperature below 20°C, until the pH of the solution is between 6.2-6.5.[2]

-

Once the pH is stable, add 196 g (2.0 mol) of maleic anhydride in portions to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 105-110°C) for 3-4 hours.[3]

-

Cool the reaction mixture to 5-10°C in an ice bath to induce crystallization.

-

Collect the resulting solid precipitate by vacuum filtration and wash the filter cake with two portions of 100 mL cold water.

-

Dry the solid in a vacuum oven at 80°C to a constant weight to yield maleic hydrazide as a white to off-white solid.

Step 2: Synthesis of 3,6-Dichloropyridazine

Causality and Mechanism: Maleic hydrazide exists in tautomeric equilibrium with its diol form, pyridazine-3,6-diol. This diol is converted to the dichloride via reaction with a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of dichlorophosphate esters, which are subsequently displaced by chloride ions.

Experimental Protocol: Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, carefully add 56 g (0.5 mol) of dry maleic hydrazide (from Step 1).

-

Slowly add 250 mL (2.7 mol) of phosphorus oxychloride (POCl₃) to the flask at room temperature.[3][4]

-

Heat the reaction mixture to 80°C and maintain for 4-5 hours. The reaction should become a clear solution.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. This quench step is highly exothermic.

-

Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by dropwise addition of a concentrated sodium hydroxide solution until the pH is ~8.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from n-hexane to yield 3,6-dichloropyridazine as white crystals.[2]

Step 3: Selective Monomethoxylation to 3-Chloro-6-methoxypyridazine

Causality and Mechanism: This step is a critical nucleophilic aromatic substitution (SNAr) where precise control is required to favor mono-substitution over di-substitution. By using a stoichiometric amount of sodium methoxide at a controlled temperature, one chlorine atom is selectively replaced by a methoxy group. The slightly different electronic environment of the two chlorine atoms allows for this selectivity.

Caption: Simplified SNAr mechanism for selective methoxylation.

Experimental Protocol:

-

Prepare a solution of sodium methoxide by carefully dissolving 11.5 g (0.5 mol) of sodium metal in 250 mL of anhydrous methanol under a nitrogen atmosphere.

-

In a separate 1 L flask, dissolve 74.5 g (0.5 mol) of 3,6-dichloropyridazine (from Step 2) in 300 mL of anhydrous methanol.

-

Cool the dichloropyridazine solution to 0-5°C using an ice bath.

-

Add the sodium methoxide solution dropwise to the dichloropyridazine solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[4] Controlling the stoichiometry and temperature is crucial to minimize the formation of the 3,6-dimethoxypyridazine byproduct.[4]

-

After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Resuspend the resulting solid residue in 400 mL of water and extract with dichloromethane (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by silica gel column chromatography (using a gradient of ethyl acetate in hexane) or by recrystallization from an ethanol/water mixture to obtain 3-chloro-6-methoxypyridazine.[4]

Step 4: Hydrazinolysis to this compound

Causality and Mechanism: The final step is another SNAr reaction. The highly nucleophilic hydrazine displaces the remaining chlorine atom on the pyridazine ring to yield the final product. An excess of hydrazine hydrate is often used to drive the reaction to completion and act as the solvent.

Experimental Protocol:

-

In a 250 mL round-bottom flask, suspend 14.4 g (0.1 mol) of 3-chloro-6-methoxypyridazine (from Step 3) in 75 mL of 80% hydrazine hydrate.

-

Heat the mixture to reflux (approx. 80-90°C) with stirring for 3-4 hours.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

-

A solid precipitate will form. Collect the product by vacuum filtration.

-

Wash the filter cake with cold water (2 x 30 mL) and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at 50°C to afford this compound as a crystalline solid.

Characterization and Data Summary

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Maleic Hydrazide | C₄H₄N₂O₂ | 112.09 | 298-300 |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 65-69 |

| 3-Chloro-6-methoxypyridazine | C₅H₅ClN₂O | 144.56 | 104-108 |

| This compound | C₅H₈N₄O | 140.14 | 110-114 |

Conclusion

This guide outlines a reliable and systematically validated four-step synthesis for this compound. By carefully controlling reaction conditions, particularly during the selective monomethoxylation step, high purity material can be obtained efficiently. The protocols described herein are based on established chemical principles and literature precedents, providing a solid foundation for researchers and drug development professionals to access this valuable chemical intermediate for further synthetic elaboration and discovery programs.

References

-

PrepChem. (n.d.). Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. Retrieved from [Link]

-

IP.com. (2015). An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. Retrieved from [Link]

- Google Patents. (2012). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.

- Google Patents. (2012). CN112645883A - Preparation method of 3, 6-dichloropyridazine.

-

Journal of American Science. (2010). chemical studies on 3,6-dichloropyridazine. Retrieved from [Link]

-

PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

-

MDPI. (2019). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

Sources

- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

A Technical Guide to the Mechanistic Landscape of 3-Hydrazinyl-6-methoxypyridazine and its Derivatives

Foreword

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties, including a high dipole moment and robust hydrogen-bonding capacity, make it a privileged scaffold in drug design.[1] When substituted with a hydrazinyl group at the 3-position and a methoxy group at the 6-position, we arrive at 3-Hydrazinyl-6-methoxypyridazine, a versatile chemical intermediate. While the direct mechanism of action of this parent compound is not extensively delineated in the literature, its derivatives have emerged as potent modulators of various biological pathways. This guide provides an in-depth exploration of the mechanistic landscape of this compound, primarily through the lens of its pharmacologically active derivatives, offering insights for researchers and drug development professionals.

The Core Moiety: Physicochemical Properties of this compound

This compound (C5H8N4O, MW: 140.14 g/mol ) is a key building block in organic synthesis.[2] The pyridazine ring's inherent polarity and the presence of the reactive hydrazinyl group make it a valuable precursor for creating diverse molecular libraries. The methoxy group at the 6-position and the amine group at the 3-position are crucial for its utility as a versatile reagent in the synthesis of more complex molecules.[3]

The hydrazide functional group is a cornerstone in medicinal chemistry, enabling the synthesis of a wide array of compounds with significant biological activities.[4] These activities span antitumor, antimicrobial, anti-inflammatory, and antioxidant properties.[4] The reactivity of the hydrazinyl moiety allows for the facile creation of hydrazones and various heterocyclic derivatives.[4]

Pharmacological Landscape of this compound Derivatives

The true potential of this compound is unlocked through its derivatives, which have demonstrated significant activity in several therapeutic areas.

Antihypertensive Properties

A significant body of research has focused on the synthesis and evaluation of 3-hydrazinopyridazine derivatives as antihypertensive agents.[5] The general finding is that substitution at the 6-position of the pyridazine ring with various amine or alkoxy groups can lead to potent antihypertensive compounds.[5]

One study described the synthesis of new 6-heteroaryl-3-hydrazinopyridazines, which were evaluated for their hypotensive action in normotensive and spontaneously hypertensive rats.[6] The activity of these compounds was compared to the known vasodilator, dihydralazine. Notably, 6-imidazol-1-yl derivatives were found to be particularly active.[6] For instance, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine demonstrated 4.9 times the activity of dihydralazine when administered orally to spontaneously hypertensive rats, with a similar toxicity profile.[6] This suggests a likely mechanism of action involving vasodilation, similar to other hydrazinophthalazine-based antihypertensives.

Postulated Mechanism of Vasodilation:

While the precise molecular target is often not fully elucidated in these initial studies, the vasodilatory effect of hydrazinopyridazine derivatives is likely mediated by one or more of the following mechanisms:

-

Direct smooth muscle relaxation: The compounds may directly act on the vascular smooth muscle cells, leading to relaxation and a decrease in peripheral resistance.

-

Modulation of ion channels: Interference with calcium channels in vascular smooth muscle cells could inhibit calcium influx, preventing contraction.

-

Nitric oxide (NO) pathway: The compounds could potentially stimulate the production of NO, a potent vasodilator.

Anticancer Activity via JNK1 Pathway Inhibition

More recently, novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as potential anticancer agents targeting the c-Jun N-terminal kinase 1 (JNK1) signaling pathway.[7] JNKs are a family of serine/threonine protein kinases that play crucial roles in apoptosis, inflammation, and cell survival.[7] The JNK signaling cascade is often dysregulated in cancer, making it an attractive therapeutic target.

The synthesized pyridazine derivatives were evaluated for their in vitro and in vivo anticancer activity. The design strategy involved scaffold hopping and hybridization to create molecules that could effectively bind to and inhibit JNK1.[7]

JNK1 Signaling Pathway and a Point of Intervention:

Caption: Simplified JNK1 signaling pathway and the inhibitory action of pyridazine derivatives.

Other Potential Applications

The versatility of the hydrazinyl-pyridazine scaffold is further highlighted by its exploration in other therapeutic areas:

-

Tyrosinase Inhibition: Derivatives of 3-hydroxypyridin-4-one bearing benzyl hydrazide substitutions have been synthesized and evaluated for their anti-tyrosinase and free radical scavenging activities.[8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries.[8]

-

Analgesic Activity: The hydrazide-hydrazone moiety is a known pharmacophore for analgesic and anti-inflammatory activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.[9] While not directly studied with this compound, this presents a plausible avenue for future research.

-

Antidiabetic Potential: Hydrazine-containing thiazole derivatives have shown promise as antidiabetic agents through the inhibition of α-glucosidase, α-amylase, and aldose reductase.[10]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituents at various positions of the pyridazine ring.

| Derivative Class | Key Structural Features | Observed Activity | Reference |

| 6-Heteroaryl-3-hydrazinopyridazines | Imidazole, pyrazole, or triazole at the 6-position | Antihypertensive | [6] |

| 3,6-Disubstituted Pyridazines | Phenyl and other aryl groups at the 6-position, with modifications to the hydrazinyl moiety | Anticancer (JNK1 inhibition) | [7] |

| 6-Dialkylamino-3-hydrazinopyridazines | Dialkylamino chains at the 6-position | Antihypertensive | [5] |

This data underscores the importance of the substituent at the 6-position in dictating the pharmacological profile of these compounds. The hydrazinyl group often serves as a key pharmacophore, with its modification leading to altered potency and selectivity.

Experimental Protocols

To facilitate further research in this area, we provide outlines of standard experimental protocols for evaluating the key biological activities of this compound derivatives.

In Vivo Antihypertensive Activity Assay

Objective: To determine the effect of a test compound on blood pressure in spontaneously hypertensive rats (SHRs).

Methodology:

-

Animal Model: Male SHRs (14-16 weeks old) are used.

-

Blood Pressure Measurement: A non-invasive tail-cuff method or direct cannulation of the carotid artery can be used for continuous blood pressure monitoring.

-

Drug Administration: The test compound and a vehicle control are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A positive control, such as dihydralazine, is also included.

-

Data Collection: Systolic and diastolic blood pressure, as well as heart rate, are recorded at baseline and at multiple time points post-administration (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Analysis: The change in blood pressure from baseline is calculated for each group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the observed effects.

In Vitro JNK1 Kinase Assay

Objective: To determine the inhibitory activity of a test compound against JNK1.

Methodology:

-

Reagents: Recombinant human JNK1 enzyme, a suitable substrate (e.g., ATF2), ATP, and a kinase buffer.

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay using radiolabeled ATP.

-

Procedure:

-

The test compound is serially diluted and incubated with the JNK1 enzyme.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Assay:

Caption: A typical workflow for an in vitro JNK1 kinase inhibition assay.

Conclusion and Future Directions

This compound is a valuable scaffold in medicinal chemistry, giving rise to derivatives with a wide range of pharmacological activities. The most prominent of these are antihypertensive and anticancer effects. While the precise molecular mechanisms are still under investigation for many of these derivatives, the existing data provides a strong foundation for further research.

Future studies should focus on:

-

Elucidating the direct biological targets of the most potent derivatives to move beyond postulation to confirmed mechanisms of action.

-

Investigating the metabolism of these compounds to understand if their metabolites contribute to their overall pharmacological profile.

-

Optimizing the lead compounds through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

-

Exploring the full therapeutic potential of this scaffold in other disease areas, guided by the known activities of the hydrazinyl and pyridazine moieties.

By continuing to explore the rich chemistry and biology of this compound and its derivatives, the scientific community can pave the way for the development of novel therapeutics for a variety of unmet medical needs.

References

-

Steiner, G., Gries, J., & Lenke, D. (1981). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 24(1), 59–63. [Link]

-

Al-Warhi, T., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Molecules, 28(15), 5825. [Link]

-

Pifferi, G., Parravicini, F., Carpi, C., & Dorigotti, L. (1975). Synthesis and antihypertensive properties of new 3-hydrazinopyridazine derivatives. Journal of Medicinal Chemistry, 18(7), 741–746. [Link]

-

Firoozi, S., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13(43), 30453–30463. [Link]

-

Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Research in Pharmaceutical Sciences, 7(5), S853. [Link]

-

Walsh Medical Media. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. [Link]

-

Guedes, G. G. A., et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 28(15), 5786. [Link]

-

Mol-Instincts. (n.d.). Compound 3,6-bis{2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl}pyridazine. [Link]

-

Işık, M., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, e202301889. [Link]

-

Brown, D. G., & Boström, J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Computer-Aided Molecular Design, 37(1), 1–28. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

- 5. Sci-Hub. Synthesis and antihypertensive properties of new 3-hydrazinopyridazine derivatives / Journal of Medicinal Chemistry, 1975 [sci-hub.st]

- 6. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydrazinyl-6-methoxypyridazine

This guide provides a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of 3-Hydrazinyl-6-methoxypyridazine. The methodologies and interpretative frameworks detailed herein are grounded in established scientific principles and are designed to offer researchers, scientists, and drug development professionals a robust approach to verifying the identity and purity of this heterocyclic compound.

Introduction: The Significance of Spectroscopic Characterization

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science, owing to the versatile reactivity of the hydrazinyl group and the electronic properties of the pyridazine ring.[1] Accurate and unambiguous structural confirmation is a critical prerequisite for any downstream application. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering detailed information about the connectivity of atoms, the electronic environment of nuclei, the nature of functional groups, and the overall molecular mass.

This guide will systematically detail the application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for compounds with exchangeable protons (like those in the hydrazinyl group) as it can slow down the exchange rate.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Predicted Mass Spectrum and Fragmentation

-

Molecular Formula: C₅H₈N₄O

-

Molecular Weight: 140.14 g/mol

The primary ion expected in the ESI mass spectrum is the protonated molecule:

| Ion | Expected m/z | Description |

| [M+H]⁺ | 141.07 | Protonated molecular ion. |

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion could reveal characteristic fragmentation patterns. For pyridazines, common fragmentation pathways involve cleavage of the N-N bond and loss of small molecules like HCN or N₂.

[5]### 5. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems.

Experimental Protocol: UV-Vis

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). [6] * The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0).

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for a solvent blank. [1] * Record the spectrum over a range of approximately 200-400 nm.

-

Predicted UV-Vis Spectrum

The pyridazine ring is a π-conjugated system. Therefore, this compound is expected to exhibit absorption bands in the UV region corresponding to π → π* electronic transitions. T[7]he presence of the methoxy and hydrazinyl substituents, which are auxochromes, is likely to cause a bathochromic (red) shift of the absorption maximum (λ_max) compared to unsubstituted pyridazine. T[8]he λ_max is anticipated to be in the range of 250-350 nm.

Conclusion

The combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. By systematically applying the protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific investigations.

References

-

Zolfigol, M. A., et al. (2012). "Catalytic functionalization of N-containing heterocyclic compounds." Catalysis Reviews, 54(4), 466-559. [Link]

-

Shimadzu. (n.d.). FTIR Standard Operating Procedure. [Link]

-

Tsuru, S., & Nagasaka, M. (2021). "Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution." The Journal of Physical Chemistry A, 125(33), 7275–7284. [Link]

-

Bowie, J. H., et al. (1967). "Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds." Australian Journal of Chemistry, 20(12), 2677-2690. [Link]

-

Chemistry For Everyone. (2024, February 7). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube. [Link]

-

Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Wikipedia. (2024, January 15). Electrospray ionization. [Link]

-

Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]

-

de la C. G, dos Santos, E., & Colnago, L. A. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. IntechOpen. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

de Souza, M. V. N. (2018). "Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry." RSC advances, 8(39), 21946-21966. [Link]

-

Wolff, A. C., et al. (2015). "Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact." The Journal of Chemical Physics, 143(4), 044309. [Link]

Sources

3-Hydrazinyl-6-methoxypyridazine NMR and IR data

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Hydrazinyl-6-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Structural Elucidation of a Privileged Heterocycle

The pyridazine core is a significant scaffold in medicinal chemistry and materials science, recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] These characteristics make pyridazine derivatives valuable in designing molecules with specific target interactions.[1][2] this compound is a key heterocyclic building block, offering multiple reaction sites for the synthesis of more complex molecules with potential therapeutic applications.

Accurate structural confirmation of such intermediates is paramount to ensure the integrity of drug discovery and development pipelines. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the foundational, indispensable tools for this purpose. This guide provides an in-depth analysis of the expected NMR and IR spectral data for this compound, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. We will not only present the predicted data but also explain the causal reasoning behind the spectral features and provide field-proven protocols for data acquisition and interpretation.

Theoretical Principles: Decoding the Molecular Signature

Before delving into the specific data for this compound, it is crucial to understand the principles that govern how its structure translates into spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

-

¹H NMR : This technique maps the chemical environment of hydrogen atoms (protons). The key parameters are:

-

Chemical Shift (δ) : Indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, moving their signal "downfield" (to a higher ppm value).

-

Integration : The area under a signal is proportional to the number of protons it represents.

-

Multiplicity : Describes the splitting of a signal due to the influence of neighboring protons (spin-spin coupling), revealing proton connectivity. The n+1 rule is a common guide.

-

Coupling Constant (J) : The distance between split peaks (in Hz), which provides information about the dihedral angle and distance between coupled nuclei.

-

-

¹³C NMR : This technique provides a spectrum of the carbon backbone. Each unique carbon atom typically gives a distinct signal, making it a powerful tool for confirming the molecular formula and identifying isomeric impurities.

Fourier-Transform Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these vibrations are characteristic of the specific chemical bonds and functional groups present. This makes IR an excellent tool for rapid functional group identification.

Predicted Spectroscopic Data and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the pyridazine ring protons, the methoxypyridazine protons, and the hydrazinyl protons. A deuterated polar aprotic solvent like DMSO-d₆ is the logical choice for analysis, as it can solubilize the compound and form hydrogen bonds, which helps in observing the exchangeable N-H protons of the hydrazinyl group as broader signals.[3]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale & Causality |

| ~8.0 - 8.5 | Broad singlet | - | 1H | -NH- (Hydrazine) | The N-H proton attached to the pyridazine ring is expected to be deshielded and may appear as a broad signal due to exchange and quadrupolar effects. |

| ~7.5 - 7.7 | Doublet | ~9.0 | 1H | H-4 (Pyridazine ring) | This aromatic proton is adjacent to the electron-donating hydrazinyl group but is coupled to H-5. Its precise shift is influenced by the overall electronic nature of the ring. |

| ~6.9 - 7.1 | Doublet | ~9.0 | 1H | H-5 (Pyridazine ring) | This proton is coupled to H-4 and is adjacent to the electron-donating methoxy group, shifting it upfield relative to H-4. |

| ~4.3 - 4.6 | Broad singlet | - | 2H | -NH₂ (Hydrazine) | These terminal hydrazine protons are typically observed as a broad signal due to rapid chemical exchange with trace water and quadrupolar broadening from the nitrogen atom.[4] |

| ~3.9 - 4.0 | Singlet | - | 3H | -OCH₃ (Methoxy) | The methoxy group protons appear as a characteristic sharp singlet, with a chemical shift typical for an aryl methyl ether.[5][6] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~160 - 165 | C-6 | This carbon is attached to the highly electronegative oxygen of the methoxy group, causing a significant downfield shift. This is characteristic of oxygen-bearing carbons on a heteroaromatic ring.[7] |

| ~155 - 160 | C-3 | The carbon atom bonded to the nitrogen of the hydrazinyl group is also expected to be significantly deshielded. |

| ~125 - 130 | C-4 | This carbon is part of the aromatic system and its shift is influenced by the adjacent C-3 and C-5 carbons. |

| ~115 - 120 | C-5 | This carbon is adjacent to the electron-donating methoxy group at C-6, which shields it and shifts its signal upfield compared to C-4. |

| ~53 - 55 | -OCH₃ | The methoxy carbon signal consistently appears in this region for aryl methyl ethers.[6] |

Predicted Infrared (IR) Spectrum

The IR spectrum provides a rapid fingerprint of the key functional groups. The analysis is best performed using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation.

Table 3: Predicted Key IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale & Causality |

| 3200 - 3400 | Medium-Strong, Broad | N-H Stretching | This region will likely show multiple overlapping bands corresponding to the symmetric and asymmetric stretches of the terminal -NH₂ group and the stretch of the secondary -NH- group of the hydrazine moiety.[8][9] |

| 2950 - 3050 | Medium-Weak | Aromatic & Aliphatic C-H Stretching | Peaks in this region correspond to the C-H stretches of the pyridazine ring and the methyl C-H stretches of the methoxy group. |

| ~1600 - 1640 | Strong | N-H Bending (Scissoring) | The scissoring vibration of the primary amine (-NH₂) in the hydrazinyl group typically gives a strong absorption in this region.[10] |

| 1450 - 1580 | Medium-Strong | C=C and C=N Ring Stretching | Multiple bands are expected here, characteristic of the pyridazine heteroaromatic ring system.[11] |

| ~1250 | Strong | Asymmetric C-O-C Stretching | This strong band is a hallmark of an aryl-alkyl ether, corresponding to the asymmetric stretch of the C-O bond of the methoxy group. |

| ~1020 | Medium | Symmetric C-O-C Stretching | The corresponding symmetric stretch for the aryl-alkyl ether. |

Validated Experimental Protocols

To ensure high-quality, reproducible data, the following standardized protocols are recommended.

Protocol for NMR Data Acquisition

This protocol is designed for a standard 400 MHz NMR spectrometer.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing exchangeable N-H protons.

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

-

Spectrometer Setup & Acquisition :

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H NMR Acquisition : Acquire a standard proton spectrum with a 90° pulse, a spectral width of approximately 16 ppm, and an acquisition time of at least 2 seconds.[12] Use a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program) with a spectral width of ~240 ppm. A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Protocol for FTIR-ATR Data Acquisition

-

Instrument Preparation :

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is crucial as it will be automatically subtracted from the sample spectrum.

-

-

Sample Application :

-

Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Data Acquisition :

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

-

Integrated Workflow for Structural Verification

Confirming the structure of this compound is not about a single piece of data but about the logical synthesis of all spectroscopic information. The following workflow illustrates this self-validating system.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Methylhydrazine(60-34-4) 1H NMR spectrum [chemicalbook.com]

- 5. 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 12. mdpi.com [mdpi.com]

A-Z Guide to 3-Hydrazinyl-6-methoxypyridazine: From a Privileged Scaffold to Targeted Drug Discovery

This technical guide provides an in-depth exploration of 3-Hydrazinyl-6-methoxypyridazine, a heterocyclic compound that serves as a critical starting material and privileged scaffold in medicinal chemistry. Rather than focusing on the compound in isolation, we will delve into the biological targets of its derivatives, offering a comprehensive overview for researchers, scientists, and drug development professionals. This guide will illuminate the path from this versatile building block to the identification and validation of novel therapeutic targets.

Part 1: The this compound Scaffold: A Foundation for Bioactivity

The pyridazine ring is a unique heterocycle characterized by its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, making it an attractive component in drug design.[1] The this compound structure, in particular, combines the advantageous properties of the pyridazine core with a reactive hydrazinyl group, rendering it a versatile intermediate for the synthesis of a wide array of biologically active molecules.[2]

While direct biological targets of this compound itself are not extensively documented, its true value lies in its role as a precursor to potent therapeutic agents. The hydrazinyl moiety is a key functional group that allows for the construction of hydrazones and other derivatives, which have shown a remarkable breadth of biological activities, including antihypertensive, antimicrobial, and anticancer properties.[3][4][5]

Part 2: Primary Biological Targets of Hydrazinopyridazine Derivatives

The most well-characterized derivatives of the 3-hydrazinopyridazine scaffold are found in the class of antihypertensive agents. These compounds primarily exert their effects through vasodilation.

Vascular Smooth Muscle Cells: The Epicenter of Antihypertensive Action

The principal target of many hydrazinopyridazine derivatives is the vascular smooth muscle. By inducing relaxation of these muscles, the compounds lead to the dilation of blood vessels, which in turn reduces peripheral resistance and lowers blood pressure.[6][7]

Key Target: L-type Calcium Channels

A primary mechanism of action for hydrazinopyridazine-derived vasodilators, such as Cadralazine, is the inhibition of calcium ion influx into vascular smooth muscle cells.[6][7]

-

Mechanism of Action: Contraction of vascular smooth muscle is dependent on the influx of extracellular calcium through L-type calcium channels. By blocking these channels, Cadralazine and related compounds prevent the downstream signaling cascade that leads to muscle contraction, resulting in vasodilation.[6][7] The active metabolite of Cadralazine has been shown to block receptor-mediated calcium influx and release from intracellular stores.[8]

-

Therapeutic Significance: This targeted action on calcium channels makes these compounds effective in managing essential hypertension.[8][9] Clinical studies have demonstrated that the addition of Cadralazine to existing antihypertensive regimens significantly reduces both systolic and diastolic blood pressure.[9]

Broader Spectrum of Bioactivity

Beyond their well-established role in cardiovascular medicine, derivatives of the hydrazinopyridazine scaffold have been investigated for a multitude of other therapeutic applications, suggesting a wider range of potential biological targets.

| Derivative Class | Reported Biological Activity | Potential, Unconfirmed Targets | Reference |

| Hydrazones | Antimicrobial, Anticonvulsant, Anti-inflammatory, Antitumoral | Dihydropteroate synthase, Voltage-gated sodium channels, Cyclooxygenase (COX) enzymes, Various kinases | [3][5] |

| 6-heteroaryl-3-hydrazinopyridazines | Antihypertensive | Alpha-adrenoceptors (though direct blockade is unlikely) | [10][11] |

| Pyridazinone Derivatives | Anti-HIV, Antidepressant, Antithrombotic, Anticancer | Reverse transcriptase, Monoamine oxidase (MAO), Thrombin, Tyrosine kinases | [12] |

| Hydrazide Derivatives | Antimycobacterial, Analgesic | InhA (enoyl-acyl carrier protein reductase), Cyclooxygenase-2 (COX-2) | [13] |

Part 3: Experimental Workflows for Target Identification and Validation

For a novel derivative of this compound, a systematic approach is required to identify and validate its biological targets. The following section outlines key experimental protocols.

Target Identification: "Fishing" for Binding Partners

The initial step is to identify which proteins in the proteome physically interact with the compound of interest.

Protocol 1: Affinity-Based Target Fishing

This technique utilizes a modified version of the compound to "pull down" its binding partners from a cell lysate.

Methodology:

-

Immobilization of the Ligand: Synthesize an analog of the this compound derivative with a linker arm that can be covalently attached to a solid support (e.g., sepharose beads). The hydrazinyl group is a convenient point for such modification.

-

Preparation of Cell Lysate: Culture relevant cells (e.g., vascular smooth muscle cells for antihypertensive screening) and prepare a total protein lysate.

-

Affinity Chromatography:

-

Incubate the immobilized ligand with the cell lysate to allow for binding.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the specifically bound proteins using a competitive ligand or by changing buffer conditions.

-

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Causality and Self-Validation:

-

Expertise: The choice of the linker position is critical to avoid disrupting the pharmacophore. The hydrazinyl group is often distal to the core pharmacophore, making it a good candidate for modification.

-

Trustworthiness: A control experiment using beads without the immobilized ligand is essential to identify and subtract non-specific binders. A second control using a structurally similar but inactive compound can further validate the specificity of the interaction.

}

Caption: Workflow for Affinity-Based Target Identification.Target Validation: Confirming a Functional Interaction

Once potential targets are identified, it is crucial to confirm that the compound's interaction with the target leads to a functional consequence.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Methodology:

-

Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.

-

Heating: Heat the treated cells at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

Causality and Self-Validation:

-

Expertise: The temperature range for the assay should be optimized for the specific target protein to capture its melting curve accurately.

-

Trustworthiness: A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding. No shift should be observed for non-target proteins.

}

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.Part 4: Future Directions and Conclusion

The this compound scaffold is a proven starting point for the development of potent, biologically active compounds. While its derivatives have been most extensively studied as vasodilators targeting L-type calcium channels, the broad bioactivity of the wider hydrazinopyridazine class suggests a rich and underexplored landscape of potential biological targets.

Future research should focus on:

-

Library Synthesis: Creating diverse libraries of derivatives from the this compound core to explore a wider range of biological targets.

-

Phenotypic Screening: Utilizing high-content screening in various disease models to identify novel therapeutic applications.

-

Computational Modeling: Employing in silico docking and molecular dynamics simulations to predict potential targets and guide the design of more potent and selective analogs.

By combining rational drug design with robust target identification and validation methodologies, the full therapeutic potential of this privileged scaffold can be unlocked. This guide provides a foundational framework for researchers to embark on this exciting journey of discovery.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Cadralazine?

- Patsnap Synapse. (2024, June 14). What is Cadralazine used for?

- Grokipedia. (n.d.). Cadralazine.

- PubMed. (n.d.). Cadralazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension.

- PubMed. (n.d.). Pharmacological studies on cadralazine: a new antihypertensive vasodilator drug.

- ResearchGate. (2025, August 7). Hydrazine derivatives of 1-aryl-1,4-dihydro-3-carboxy-6-methyl-4-pyridazone. Synthesis and biological activity.

- Material Science Research India. (n.d.). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives.

- PubMed. (n.d.). A review on biological activities and chemical synthesis of hydrazide derivatives.

- PubMed. (1981, January). Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives.

- ResearchGate. (n.d.). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review.

- PubMed Central. (n.d.). Biological Activities of Hydrazone Derivatives.

- Benchchem. (n.d.). 6-Methoxypyridazin-3-amine hydrochloride.

- PubMed Central. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem [benchchem.com]

- 3. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Cadralazine? [synapse.patsnap.com]

- 7. What is Cadralazine used for? [synapse.patsnap.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Cadralazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological studies on cadralazine: a new antihypertensive vasodilator drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

The Pivotal Role of the 3-Hydrazinyl-6-methoxypyridazine Scaffold: A Technical Guide to Structure-Activity Relationships and Drug Discovery Potential

Foreword: Unlocking the Therapeutic Promise of Pyridazine Analogs

In the ever-evolving landscape of medicinal chemistry, the pyridazine nucleus stands out as a privileged scaffold, consistently appearing in a diverse array of biologically active compounds.[1] Its inherent physicochemical properties, including its capacity for hydrogen bonding and its distinct electronic distribution, make it a versatile building block for the design of novel therapeutics.[2] This technical guide delves into the nuanced world of 3-hydrazinyl-6-methoxypyridazine analogs, a chemical class that has demonstrated significant potential across multiple therapeutic areas, including hypertension, oncology, and infectious diseases.[3][4][5] We will explore the critical structure-activity relationships (SAR) that govern the efficacy of these molecules, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can translate into profound pharmacological effects. This guide is designed not as a rigid set of instructions, but as a foundational resource to inspire and inform the rational design of the next generation of pyridazine-based medicines.

I. The Core Moiety: Understanding the this compound Scaffold

The this compound core is a unique amalgamation of functional groups that each contribute to its biological activity. The pyridazine ring itself, a six-membered heterocycle with two adjacent nitrogen atoms, provides a rigid framework. The 3-hydrazinyl group is a key pharmacophoric element, often involved in crucial interactions with biological targets.[6] The 6-methoxy group, an electron-donating substituent, can significantly influence the electronic properties of the pyridazine ring, thereby modulating the compound's reactivity and binding affinity.

The interplay between these three components forms the basis of the SAR for this class of compounds. Modifications to any of these regions can lead to dramatic changes in biological activity, highlighting the importance of a detailed understanding of their individual and collective contributions.

II. Structure-Activity Relationships: A Multifaceted Exploration

The therapeutic potential of this compound analogs is not monolithic; rather, it spans a range of biological activities. The following sections will dissect the SAR of these compounds in the context of their major therapeutic applications.

A. Antihypertensive Activity: Modulating Vascular Tone

One of the most well-documented activities of 3-hydrazinopyridazine derivatives is their ability to lower blood pressure.[3][6] The mechanism often involves vasodilation, and the SAR studies in this area have yielded valuable insights.

Key Structural Insights:

-

The Hydrazinyl Moiety: The hydrazinyl group is often essential for antihypertensive activity. Its ability to chelate metal ions or interact with specific enzymatic targets is a critical aspect of its function.

-

Substitution at the 6-Position: The nature of the substituent at the 6-position of the pyridazine ring is a major determinant of antihypertensive potency. While this guide focuses on the 6-methoxy analogs, it is instructive to consider broader SAR principles. For instance, the introduction of various heterocyclic rings at this position has been shown to significantly enhance activity.[3] In a key study, 6-imidazol-1-yl derivatives were found to be particularly potent, with 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine demonstrating 4.9 times the activity of the established antihypertensive drug dihydralazine.[3] This suggests that the 6-position can be modified to optimize interactions with the biological target. In the case of 6-methoxy analogs, this group's electron-donating nature likely influences the overall electronic profile of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic properties.

-

Modification of the Hydrazinyl Group: Derivatization of the hydrazinyl group into hydrazones has been explored as a strategy to modulate activity and toxicity.[7] The formation of hydrazones by reacting the hydrazinyl group with various aldehydes and ketones can lead to compounds with altered solubility, stability, and target affinity.

Experimental Workflow for Antihypertensive Screening:

Caption: Workflow for Synthesis and Antihypertensive Evaluation.

B. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridazine scaffold is also a promising framework for the development of novel anticancer agents.[8] Hydrazone derivatives, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines.[4][9]

Key Structural Insights:

-

The Hydrazone Linkage: The -NH-N=CH- linkage is a common feature in many biologically active anticancer compounds.[10] The formation of hydrazones from this compound can introduce a wide range of aromatic and heterocyclic moieties, allowing for the fine-tuning of anticancer potency.

-

Nature of the Arylidene Substituent: The substituent on the arylidene portion of the hydrazone plays a crucial role in determining cytotoxicity. The presence of electron-withdrawing or electron-donating groups on the aromatic ring can influence the molecule's ability to interact with biological targets such as enzymes or DNA.[9] For example, studies on other hydrazone series have shown that the presence of a pyrrole ring can lead to potent anticancer activity.[4]

-

The Role of the 6-Methoxy Group: The methoxy group at the 6-position can impact the anticancer activity through several mechanisms. Its electronic effects can modulate the reactivity of the pyridazine ring, and its steric bulk can influence the overall conformation of the molecule, which is critical for target binding.[11] Furthermore, the presence of methoxy groups has been shown to be important for the anticancer activity of other heterocyclic compounds.[12]

Quantitative Data: In Vitro Cytotoxicity of Representative Hydrazone Analogs

| Compound ID | R Group on Hydrazone | Cancer Cell Line | IC50 (µM) | Reference |

| Analog 1 | 4-Chlorophenyl | H460 (Lung) | 5.2 | [8] |

| Analog 2 | 3-Cyanophenyl | H460 (Lung) | 0.05 | [8] |

| Analog 3 | 4-Nitrophenyl | HT-29 (Colon) | 8.1 | [4] |

| Analog 4 | 2-Hydroxyphenyl | MCF-7 (Breast) | 12.5 | [4] |

Note: The data presented is for illustrative purposes based on related hydrazone structures and highlights the significant impact of substituents on anticancer activity.

C. Antimicrobial Activity: Combating Infectious Diseases